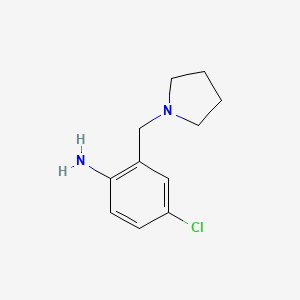

4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline

Descripción general

Descripción

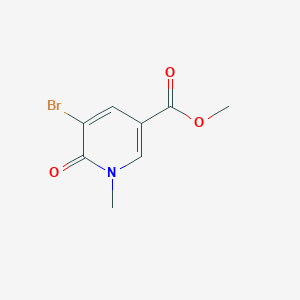

4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.7 . It is a derivative of aniline, which is an aromatic amine, and pyrrolidine, a five-membered nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline consists of a pyrrolidine ring attached to an aniline group via a methylene bridge. The aniline group is substituted at the 4-position with a chlorine atom .Physical And Chemical Properties Analysis

The boiling point of 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline is predicted to be 323.1±27.0 °C, and its density is predicted to be 1.222±0.06 g/cm3 . Its pKa value is predicted to be 9.29±0.20 .Aplicaciones Científicas De Investigación

Antitumor Drug Development

4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline: has been studied for its potential in antitumor drug development. It serves as a precursor in the synthesis of pyrimidine derivatives that act as dual inhibitors of Mer and c-Met kinases . These kinases are often overexpressed in tumors, making them ideal targets for cancer therapy. The compound has shown promise in inhibiting the proliferation of cancer cells, such as HepG2, MDA-MB-231, and HCT116, and could be a significant contributor to the development of new anticancer drugs.

Kinase Inhibition for Cancer Treatment

The compound’s role in kinase inhibition is particularly noteworthy in cancer treatment. By inhibiting Mer and c-Met kinases, it can effectively halt the growth and migration of cancer cells . This application is crucial in the design of targeted therapies that aim to disrupt the signaling pathways essential for tumor growth and metastasis.

Safety and Hazards

The safety data sheet for a similar compound, 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that the compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring could potentially influence these properties, as it is known to enhance the three-dimensional coverage of the molecule, contributing to its pharmacophoric space .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Propiedades

IUPAC Name |

4-chloro-2-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLJQRIFRWKZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline | |

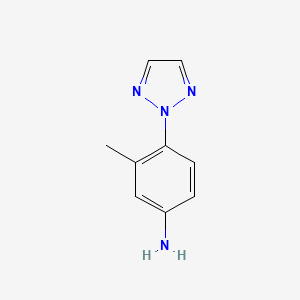

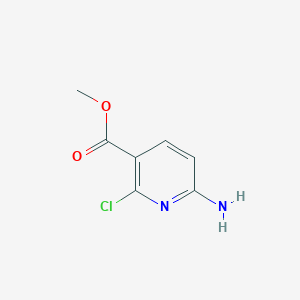

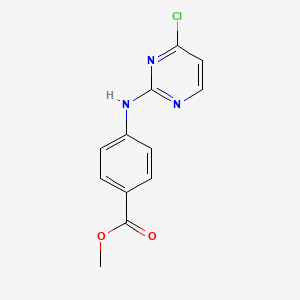

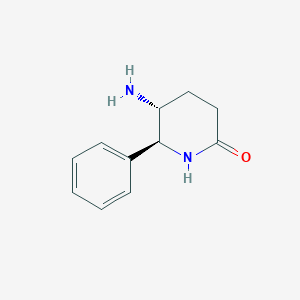

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)